molecular formula C24H21N9O5 B14951118 4-[(E)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-nitrophenol

4-[(E)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-nitrophenol

Cat. No.: B14951118
M. Wt: 515.5 g/mol
InChI Key: MUPHZTLCHIVJJG-DHRITJCHSA-N
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Description

4-Hydroxy-3-nitrobenzaldehyde 1-[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate structure, which includes multiple functional groups such as hydroxyl, nitro, and triazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3-nitrobenzaldehyde 1-[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone typically involves a multi-step process. The initial step often includes the preparation of 4-hydroxy-3-nitrobenzaldehyde, which can be synthesized through the nitration of 4-hydroxybenzaldehyde using a mixture of nitric acid and sulfuric acid . The subsequent steps involve the formation of the hydrazone derivative by reacting 4-hydroxy-3-nitrobenzaldehyde with the appropriate hydrazine derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time. Additionally, the use of catalysts and solvents may be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-nitrobenzaldehyde 1-[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield quinones, while reduction of the nitro groups results in the formation of amines .

Scientific Research Applications

4-Hydroxy-3-nitrobenzaldehyde 1-[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hydroxy-3-nitrobenzaldehyde 1-[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to interact with enzymes and receptors, potentially inhibiting or activating various biochemical pathways. For instance, the nitro groups may undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H21N9O5

Molecular Weight

515.5 g/mol

IUPAC Name

4-[(E)-[[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-nitrophenol

InChI

InChI=1S/C24H21N9O5/c1-14-3-5-18(11-15(14)2)27-23-28-22(26-17-6-8-19(9-7-17)32(35)36)29-24(30-23)31-25-13-16-4-10-21(34)20(12-16)33(37)38/h3-13,34H,1-2H3,(H3,26,27,28,29,30,31)/b25-13+

InChI Key

MUPHZTLCHIVJJG-DHRITJCHSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C/C4=CC(=C(C=C4)O)[N+](=O)[O-])C

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=CC(=C(C=C4)O)[N+](=O)[O-])C

Origin of Product

United States

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